molecular formula C48H70O18 B13434906 Otophylloside T

Otophylloside T

Cat. No.: B13434906
M. Wt: 935.1 g/mol
InChI Key: HWUSUCZTLAUDEY-ZXGBNUOESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Otophylloside T from Cynanchum otophyllum involves several steps, including extraction, purification, and identification. The roots of the plant are typically dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Otophylloside T undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Properties

Molecular Formula

C48H70O18

Molecular Weight

935.1 g/mol

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

InChI

InChI=1S/C48H70O18/c1-23-37(52)41(59-8)38(53)43(62-23)66-40-25(3)61-36(21-32(40)58-7)65-39-24(2)60-35(20-31(39)51)63-30-14-15-44(5)28(19-30)13-16-47(56)33(44)22-34(64-42(54)27-9-11-29(50)12-10-27)45(6)46(55,26(4)49)17-18-48(45,47)57/h9-13,23-25,30-41,43,50-53,55-57H,14-22H2,1-8H3/t23-,24-,25-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,43+,44+,45-,46-,47+,48-/m1/s1

InChI Key

HWUSUCZTLAUDEY-ZXGBNUOESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O

Origin of Product

United States

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